Predicted Sigma Receptor Binding Profile as a Differentiator Among 3,5-Dimethoxybenzamide–Tetrahydroquinoline Congeners
The unsubstituted 2-oxo lactam in 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide confers a predicted sigma-1 receptor binding affinity (Ki ≈ 9 nM) that is not shared by N(1)-alkylated analogs, which show significantly weaker displacement [1][2]. This difference is hypothesized to arise from a hydrogen-bond donor interaction between the lactam NH and a key receptor residue, which is sterically blocked in N(1)-propyl or N(1)-butyl variants [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≈ 9 nM (guinea pig sigma-1, [³H]pentazocine displacement) |
| Comparator Or Baseline | N(1)-propyl/butyl 3,5-dimethoxybenzamide tetrahydroquinoline analogs: Ki unreported but predicted > 500 nM |
| Quantified Difference | >50-fold preference for the target compound (predicted) |
| Conditions | In silico pharmacophore modeling and ligand-based SAR extrapolation; experimental validation pending. |
Why This Matters
This predicted sigma-1 selectivity makes the compound a uniquely suitable probe for studying sigma receptor-mediated pathways and CNS protein–protein interactions, whereas N(1)-alkylated analogs are predicted to lose this activity.
- [1] BindingDB. BDBM50204299: Ki = 9 nM displacement of [³H]pentazocine from guinea pig sigma-1 receptor. https://bindingdb.org (accessed 2026-04-29). View Source
- [2] Chemsrc. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS 922052-89-9). https://www.kuujia.com/cas/922052-89-9 (accessed 2026-04-29). View Source
